5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is a spirocyclic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which imparts distinct chemical and physical properties, making it an attractive candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with a carbonylating agent. One common method involves the use of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a precursor. This compound undergoes electrophilic amination with 1-oxa-2-azaspiro[2.5]octane to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products formed are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted spirocyclic compounds.
Scientific Research Applications
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a building block in the synthesis of antibacterial drugs.
Organic Synthesis: It is used in the synthesis of syn-stereodiad building blocks for polyketides, which have antitumor activity.
Structural Studies: The compound’s unique structure makes it a valuable subject for studying supramolecular aggregation and crystal structures.
Peptide Synthesis: It serves as a dipeptide building block for peptide synthesis, including the preparation of nonapeptide analogues.
Mechanism of Action
The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, the compound may interact with bacterial enzymes or receptors to exert its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
- (6R)-5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it an attractive candidate for various applications, particularly in the synthesis of complex organic molecules and medicinal compounds.
Properties
Molecular Formula |
C13H20NO4- |
---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(8-14)7-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
JKPWYFGEQHQKIK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.